N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide
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Overview
Description
N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide is a complex organic compound that features a naphthalene ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide typically involves multiple steps:
Formation of the Naphthalene Derivative: The initial step involves the acetylation of naphthalene to form 2-(naphthalen-1-yl)acetyl chloride.
Piperidine Derivative Formation: The next step involves the reaction of piperidine with the acetyl chloride to form 1-(2-(naphthalen-1-yl)acetyl)piperidine.
Sulfonylation: The piperidine derivative is then reacted with a sulfonyl chloride to introduce the sulfonyl group, forming 1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl sulfonyl chloride.
Final Coupling: The final step involves the reaction of the sulfonyl chloride with N-methylacetamide to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and acetyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in signaling pathways, particularly those related to inflammation or neurotransmission.
Pathways Involved: The exact pathways depend on the specific application but could include inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-((1-(2-(phenyl)acetyl)piperidin-4-yl)sulfonyl)acetamide: Similar structure but with a phenyl group instead of a naphthalene ring.
N-methyl-2-((1-(2-(benzyl)acetyl)piperidin-4-yl)sulfonyl)acetamide: Similar structure but with a benzyl group instead of a naphthalene ring.
Uniqueness
The presence of the naphthalene ring in N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide imparts unique electronic and steric properties, potentially enhancing its interaction with specific molecular targets and increasing its efficacy in certain applications.
Properties
IUPAC Name |
N-methyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-21-19(23)14-27(25,26)17-9-11-22(12-10-17)20(24)13-16-7-4-6-15-5-2-3-8-18(15)16/h2-8,17H,9-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZDUSOTJAJVBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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